1-(5-bromothiophen-2-yl)ethan-1-ol

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Procure 1-(5-bromothiophen-2-yl)ethan-1-ol for stereoselective synthesis. The chiral benzylic alcohol enables enantiopure pharmaceutical intermediate construction, while the 5-bromo substituent facilitates Suzuki-Miyaura diversification. Available racemic or as (R)/(S) enantiomers for asymmetric catalysis and material science applications. Verify isomer identity before ordering—substitution pattern critically impacts cross-coupling reactivity.

Molecular Formula C6H7BrOS
Molecular Weight 207.09 g/mol
CAS No. 34878-41-6
Cat. No. B6151138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromothiophen-2-yl)ethan-1-ol
CAS34878-41-6
Molecular FormulaC6H7BrOS
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)Br)O
InChIInChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3
InChIKeyOTGIFRWTOPRWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromothiophen-2-yl)ethan-1-ol (CAS 34878-41-6): A Chiral Building Block for Asymmetric Synthesis


1-(5-Bromothiophen-2-yl)ethan-1-ol (CAS 34878-41-6) is a brominated thiophene derivative featuring a secondary alcohol functional group on an ethan-1-ol side chain . This compound belongs to the class of thiophene-based chiral alcohols and serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its structure incorporates a bromine atom at the 5-position of the thiophene ring, enabling participation in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, while the hydroxyl group provides a handle for further functionalization, including esterification, etherification, and oxidation . The compound is commercially available in racemic form as well as in enantiopure (R)- and (S)-configurations, offering options for stereoselective synthesis .

Why Generic Substitution of 1-(5-Bromothiophen-2-yl)ethan-1-ol Fails: Structural Specificity and Functional Group Positioning


While several bromothiophene alcohols share the same molecular formula (C6H7BrOS), simple substitution with analogs such as 2-(5-bromothiophen-2-yl)ethanol (CAS 57070-78-7) or 5-bromo-2-thiophenemethanol (CAS 79387-71-6) is not scientifically valid due to fundamental differences in substitution pattern, steric environment, and synthetic utility . The position of the hydroxyl group relative to the thiophene ring critically influences the compound's reactivity in subsequent transformations, including nucleophilic substitutions, esterifications, and oxidations . Moreover, 1-(5-bromothiophen-2-yl)ethan-1-ol possesses a chiral center at the benzylic carbon, enabling enantioselective synthesis pathways that achiral analogs cannot access . The bromine atom at the 5-position of the thiophene ring provides a specific regiochemistry for cross-coupling reactions, which differs from the reactivity profile of 2-bromo or 3-bromo isomers [1]. Therefore, selecting the correct isomer and substitution pattern is essential for achieving the desired reactivity and stereochemical outcome in multi-step synthetic routes.

Quantitative Differentiation Evidence for 1-(5-Bromothiophen-2-yl)ethan-1-ol: Chiral Resolution, Regiochemistry, and Crystallographic Confirmation


Chiral Center Enables Enantioselective Synthesis vs. Achiral Analogs

1-(5-Bromothiophen-2-yl)ethan-1-ol contains a chiral center at the benzylic carbon (the carbon bearing the hydroxyl group), which is absent in achiral analogs such as 2-(5-bromothiophen-2-yl)ethanol (CAS 57070-78-7) and 5-bromo-2-thiophenemethanol (CAS 79387-71-6) . This chiral center allows for the synthesis of enantiopure compounds, which is critical in drug discovery where stereochemistry often dictates biological activity and pharmacokinetic properties. The racemic mixture (CAS 34878-41-6) and individual enantiomers—(R)-1-(5-bromothiophen-2-yl)ethan-1-ol (CAS 224622-12-2) and (S)-1-(5-bromothiophen-2-yl)ethan-1-ol (CAS 222609-65-6)—are all commercially available, providing researchers with the flexibility to explore structure-activity relationships (SAR) and optimize synthetic routes .

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Regiospecific Bromine Position Dictates Cross-Coupling Reactivity Profile

The bromine atom in 1-(5-bromothiophen-2-yl)ethan-1-ol is located at the 5-position of the thiophene ring. This regiospecific placement is distinct from the 2-bromo substitution pattern found in 2-bromothiophene derivatives or the 3-bromo pattern in 3-bromothiophene derivatives . In palladium-catalyzed cross-coupling reactions, the electronic environment of the C-Br bond differs significantly based on ring position. The 5-position bromine exhibits a specific reactivity profile that is compatible with Suzuki-Miyaura couplings under mild conditions, enabling the construction of biaryl and heteroaryl systems with defined regiochemistry [1]. This regiochemical control is essential for accessing target molecules with precise substitution patterns, such as those required in the synthesis of active pharmaceutical ingredients (APIs) and functional materials [2].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Crystallographic Data Provides Unambiguous Structural Confirmation

A single-crystal X-ray diffraction study of a derivative incorporating the 1-(5-bromothiophen-2-yl)ethan-1-ol scaffold has been deposited in the Cambridge Structural Database (CSD), providing unequivocal structural confirmation of the molecular geometry and absolute configuration [1]. The deposited dataset includes 3D coordinates, cell parameters, space group, and quality measures, which are freely available from the CCDC [2]. This level of structural authentication is not uniformly available for all bromothiophene alcohol analogs, offering a verifiable advantage for researchers requiring high-confidence structural data for computational modeling, patent filings, or regulatory submissions. The crystallographic data confirm the presence of the chiral center and the specific spatial arrangement of the bromine, thiophene ring, and hydroxyl group [3].

Crystallography Structural Confirmation CSD

Commercial Availability in Enantiopure Forms Expands Synthetic Utility

In addition to the racemic mixture (CAS 34878-41-6), both enantiomers—(R)-1-(5-bromothiophen-2-yl)ethan-1-ol (CAS 224622-12-2) and (S)-1-(5-bromothiophen-2-yl)ethan-1-ol (CAS 222609-65-6)—are commercially available from multiple vendors with purities typically ≥95% . This contrasts with many bromothiophene alcohols, which are often offered only in achiral or racemic forms. For example, 2-(5-bromothiophen-2-yl)ethanol (CAS 57070-78-7) and 5-bromo-2-thiophenemethanol (CAS 79387-71-6) lack chiral centers and are not available as enantiopure materials . The accessibility of both enantiomers allows researchers to directly investigate stereochemical effects on biological activity, material properties, or catalytic efficiency without the need for in-house chiral resolution, saving significant time and resources in early-stage development .

Chiral Resolution Enantiopure Building Block Medicinal Chemistry

High-Value Application Scenarios for 1-(5-Bromothiophen-2-yl)ethan-1-ol in Pharmaceutical and Materials Research


Enantioselective Synthesis of Chiral Drug Intermediates

The availability of both enantiomers of 1-(5-bromothiophen-2-yl)ethan-1-ol enables the stereoselective construction of chiral pharmaceutical intermediates . Researchers can directly incorporate the desired enantiomer into synthetic sequences to access target molecules with defined stereochemistry, which is critical for optimizing drug-target interactions and minimizing off-target effects. This approach is particularly valuable in the development of small-molecule inhibitors, receptor modulators, and enzyme inhibitors where chirality is a key determinant of efficacy and safety .

Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The 5-bromo substituent on the thiophene ring of 1-(5-bromothiophen-2-yl)ethan-1-ol serves as an effective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids . This transformation allows for the rapid diversification of the thiophene core, facilitating the generation of structurally diverse compound libraries for hit-to-lead optimization in drug discovery. The hydroxyl group remains available for further functionalization, providing a versatile platform for iterative synthesis .

Chiral Building Block for Asymmetric Catalysis Ligand Design

The chiral nature of 1-(5-bromothiophen-2-yl)ethan-1-ol makes it a suitable starting material for the preparation of chiral ligands used in asymmetric catalysis . The hydroxyl group can be converted into a variety of coordinating functionalities (e.g., phosphines, amines, ethers), while the bromothiophene moiety allows for further elaboration to tune steric and electronic properties. Such ligands are essential for achieving high enantioselectivity in metal-catalyzed transformations, including hydrogenations, allylic alkylations, and cross-couplings .

Organic Semiconductor Precursor with Defined Stereochemistry

Thiophene-based materials are widely employed in organic electronics due to their favorable electronic properties and processability . 1-(5-Bromothiophen-2-yl)ethan-1-ol, particularly in its enantiopure forms, can serve as a precursor for the synthesis of chiral organic semiconductors and conjugated polymers . The introduction of chirality into the polymer backbone can influence solid-state packing, thin-film morphology, and optoelectronic performance, offering a dimension of control not achievable with achiral thiophene derivatives [1].

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